molecular formula C18H21ClN2 B13419401 (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride

(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride

Cat. No.: B13419401
M. Wt: 300.8 g/mol
InChI Key: AERHVELGUUKDHM-UHFFFAOYSA-N
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Description

3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of dibenzazepine derivatives. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is structurally characterized by a dibenzazepine core with a propan-1-amine side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride typically involves the N-acylation of 5H-dibenzo[b,f]azepine with 3-chloropropionyl chloride in the presence of a base such as triethylamine . This reaction yields 3-chloro-1-(5H-dibenzo[b,f]azepin-5-yl)propan-1-one, which can then be further reacted with methylamine to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an organic electrophile, participating in various biochemical reactions . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride is unique due to its specific structural features and the presence of a methyl group on the amine side chain. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H20N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-12,19H,6,13-14H2,1H3;1H

InChI Key

AERHVELGUUKDHM-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Origin of Product

United States

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